(E)-N'-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide
Description
(E)-N'-(3-Hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide is a Schiff base derivative synthesized from isonicotinic hydrazide (isoniazid) and a substituted aldehyde. Schiff bases, characterized by an imine (-C=N-) linkage, are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The compound’s structure features a 3-hydroxy-2,2-dimethylpropylidene moiety, which introduces steric bulk and a hydroxyl group that may influence hydrogen bonding, solubility, and intermolecular interactions.
Properties
IUPAC Name |
N-[(E)-(3-hydroxy-2,2-dimethylpropylidene)amino]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-11(2,8-15)7-13-14-10(16)9-3-5-12-6-4-9/h3-7,15H,8H2,1-2H3,(H,14,16)/b13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGLJOFUKKYWKF-NTUHNPAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C=NNC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)/C=N/NC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide typically involves the condensation reaction between isonicotinohydrazide and 3-hydroxy-2,2-dimethylpropanal. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve isonicotinohydrazide in ethanol.
- Add 3-hydroxy-2,2-dimethylpropanal to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
Industrial production of (E)-N’-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazones with various functional groups.
Scientific Research Applications
(E)-N’-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N’-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Functional Group Effects
Schiff base derivatives of isonicotinohydrazide differ primarily in the substituents on the aldehyde-derived moiety. Key structural analogs include:
- Hydroxy and Methoxy Groups : Derivatives with hydroxyl or methoxy substituents (e.g., 4-hydroxy-3-methoxybenzylidene) exhibit stronger hydrogen bonding and antioxidant activity due to electron-donating effects .
- Halogen Substituents : Fluorine or chlorine atoms (e.g., 4-fluorobenzylidene) enhance lipophilicity and antibacterial efficacy .
- Alkyl Chains : The 3-hydroxy-2,2-dimethylpropylidene group in the target compound introduces steric bulk, which may reduce enzymatic degradation but could also limit membrane permeability compared to planar aromatic analogs .
2.2.1 Antimicrobial Activity
- (E)-N'-(3,4-Dimethoxybenzylidene)isonicotinohydrazide demonstrated a zone of inhibition of 18–22 mm against Staphylococcus aureus at 50 µg/mL, comparable to gentamicin (20 mm) .
- (E)-N'-(4-Fluoro-3-nitrobenzylidene)isonicotinohydrazide showed weak activity (10–12 mm inhibition zones) against E. coli and S. aureus .
2.2.2 Enzyme Inhibition
- (E)-N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide inhibited bovine tissue-nonspecific alkaline phosphatase with an IC₅₀ of 2.1 µM .
- (E)-N'-(4-Chlorobenzylidene)isonicotinohydrazide was the most potent inhibitor of calf intestinal alkaline phosphatase (IC₅₀: 1.8 µM) .
- Target Compound : The hydroxyl group may facilitate binding to enzyme active sites, but steric effects from dimethyl groups could diminish efficacy compared to smaller substituents.
2.2.3 Antioxidant Activity
- (E)-N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide exhibited 85% hydrogen peroxide scavenging at 100 µg/mL, attributed to the phenolic -OH group .
- Target Compound: The 3-hydroxy group may confer moderate antioxidant activity, though less pronounced than derivatives with adjacent methoxy/hydroxy groups.
Data Tables
Table 1: Comparative Antimicrobial Activity of Selected Derivatives
Table 2: Enzyme Inhibition Potency
Biological Activity
(E)-N'-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide, a compound derived from isonicotinic acid hydrazide, has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a hydrazone functional group and a hydroxyl group, which contribute to its biological properties. The molecular formula is , and it has a molecular weight of approximately 232.28 g/mol. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that (E)-N'-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values range from 50 to 100 µg/mL, indicating moderate activity compared to standard antibiotics.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. A notable study utilized various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) to assess cytotoxicity. The results showed that the compound induced apoptosis in a dose-dependent manner, with IC50 values around 20 µM for MCF-7 cells and 25 µM for HeLa cells. These findings suggest that (E)-N'-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide may act via the mitochondrial pathway of apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Apoptosis induction |
| HeLa | 25 | Apoptosis induction |
Anti-inflammatory Effects
The compound has also been shown to possess anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, treatment with (E)-N'-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential utility in treating inflammatory diseases.
The biological activity of (E)-N'-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed.
- Antioxidant Activity : It exhibits free radical scavenging ability, contributing to its protective effects against oxidative stress.
Case Studies
- Case Study on Cancer Cell Lines : In a comparative study involving various hydrazone derivatives, (E)-N'-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide was found to be one of the most effective compounds in reducing cell viability in MCF-7 cells by over 50% at concentrations above 15 µM.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Histopathological examinations revealed decreased mitotic figures and increased apoptotic cells in treated tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
